
Methyl 10,12-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10,12-octadecadienoate is a useful research compound. Its molecular formula is C19H34O2 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10,12-octadecadienoate is typically synthesized through the alkali-isomerization of purified methyl linoleate. The process involves the isomerization of linoleic acid methyl ester to produce a mixture containing mainly the methyl cis-9,trans-11 and trans-10,cis-12-octadecadienoates. These isomers are then separated and purified by a series of low-temperature crystallizations from acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 10,12-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine in the presence of light or a catalyst
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated derivatives
Scientific Research Applications
Methyl 10,12-octadecadienoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in the quantification of conjugated linoleic acid isomers.
Biology: Investigated for its potential anti-inflammatory and anticancer properties
Medicine: Studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds[][1].
Mechanism of Action
The mechanism of action of methyl 10,12-octadecadienoate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby suppressing inflammatory responses in macrophages . Additionally, it may modulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and synthesis .
Comparison with Similar Compounds
Methyl 10,12-octadecadienoate can be compared with other similar compounds, such as:
Methyl 9,11-octadecadienoate: Another conjugated linoleic acid methyl ester with similar properties but different double bond positions.
Methyl 9-oxo-10,12-octadecadienoate: Known for its anti-inflammatory activity by blocking STAT3 phosphorylation.
Methyl linoleate: The parent compound from which this compound is derived[][1].
Properties
CAS No. |
13038-48-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (10E,12E)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9+ |
InChI Key |
KMXSXYSNZMSDFK-XBLVEGMJSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


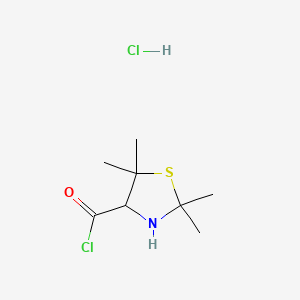
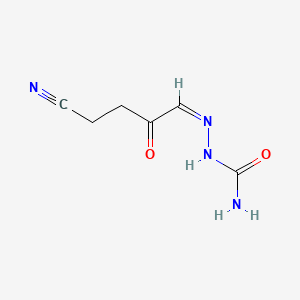
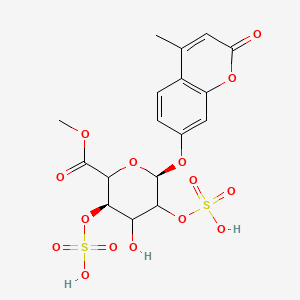
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

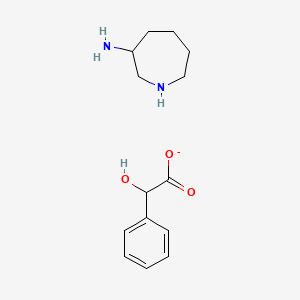
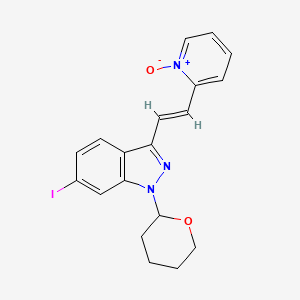
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
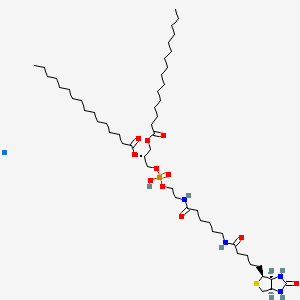
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
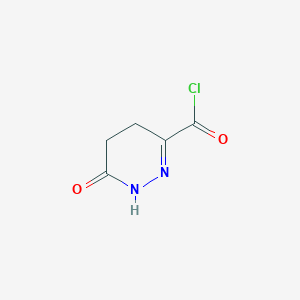
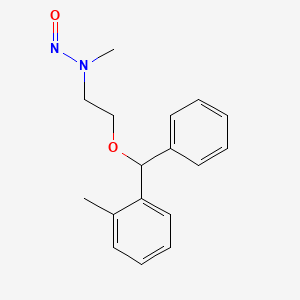
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
